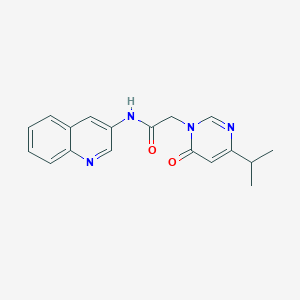

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide, also known as IQA, is a chemical compound that has been studied extensively for its potential applications in scientific research. IQA belongs to a class of compounds called kinase inhibitors, which have been shown to have a wide range of biological activities.

科学的研究の応用

Antitubercular Activity

2-(Quinolin-4-yloxy)acetamides, closely related to the chemical structure of interest, have been identified as potent and selective in vitro inhibitors of Mycobacterium tuberculosis growth. These compounds demonstrated highly potent antitubercular activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis strains, with minimum inhibitory concentration (MIC) values in the submicromolar range. They exhibited no apparent toxicity to mammalian cells and showed intracellular activities comparable to those of isoniazid and rifampin in a macrophage model of Mtb infection. A synergistic effect with rifampin was also noted, indicating their potential as novel alternative therapeutics for tuberculosis treatment (Giacobbo et al., 2017).

Chemical Synthesis Advances

In another study, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized via a Passerini three-component reaction involving an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids. This one-pot synthesis at room temperature yielded quantitative results, showcasing the versatility and efficiency of this method in creating quinoline-attached acetamide derivatives (Taran et al., 2014).

Structural and Fluorescence Properties

Research into the structural aspects of amide-containing isoquinoline derivatives, which are structurally related to the compound , revealed their potential in forming gels and crystalline solids with mineral acids. These compounds showed varying fluorescence emissions based on their protonation states and interactions with other molecules, suggesting their application in material science and fluorescence studies (Karmakar et al., 2007).

Antimicrobial Activities

A series of pyridine, quinoline, and coumarin derivatives attached to pyridinecarboxamide groups, which are chemically akin to the compound of interest, were synthesized and evaluated for their antimicrobial properties. These novel synthesized compounds exhibited a wide range of antibacterial activities, indicating their potential as antimicrobial agents (Nabila et al., 2017).

特性

IUPAC Name |

2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-quinolin-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-12(2)16-8-18(24)22(11-20-16)10-17(23)21-14-7-13-5-3-4-6-15(13)19-9-14/h3-9,11-12H,10H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKGTRRRUVZBED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[1,1'-Biphenyl]-4-yl}carbamoyl)-3-nitrobenzoic acid](/img/structure/B2912871.png)

![Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate](/img/structure/B2912884.png)

![1-(benzo[d]thiazol-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2912885.png)

![3-[4-(2,4-Dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one](/img/structure/B2912886.png)

![N-(3-acetamidophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2912890.png)